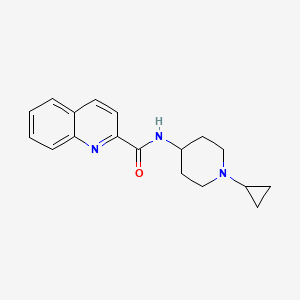![molecular formula C13H13ClN2O B7501541 N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as CCMI, is a synthetic compound that belongs to the pyrrole-2-carboxamide family. CCMI has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide works by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This results in an increase in the levels of dopamine in the brain, which can have a number of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide are complex and varied. In addition to its effects on dopamine levels, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to modulate the release of other neurotransmitters such as norepinephrine and serotonin. It has also been found to have effects on the activity of ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide also has some limitations, such as its relatively short half-life and its potential for off-target effects on other neurotransmitter systems.
将来の方向性
There are a number of future directions for the study of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. One area of research is the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has shown promise as a potential treatment for these disorders, and further research is needed to explore its potential clinical applications. Another area of research is the study of the biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide on other neurotransmitter systems and ion channels. This could lead to the development of new drugs that target these systems and have potential therapeutic applications. Finally, there is a need for further research into the safety and tolerability of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in humans, as well as its potential for abuse and addiction.
合成法
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is synthesized by reacting 3-chlorobenzylamine with 2-acetylpyrrole in the presence of a catalyst such as sodium hydride. The resulting intermediate is then reacted with methyl isocyanate to produce N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a relatively straightforward process, and the compound can be obtained in high yields.
科学的研究の応用
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to increase the levels of dopamine in the brain, which has important implications for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-6-3-7-15-12)9-10-4-2-5-11(14)8-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFMQWWJFWLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)

![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)





![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)